

Spectroscopic Profile of (S)-(-)-1,2,2-Triphenylethylamine: A Technical Guide

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Compound of Interest

Compound Name: (S)-(-)-1,2,2-Triphenylethylamine

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Disclaimer: Specific experimental spectroscopic data for **(S)-(-)-1,2,2-Triphenylethylamine** is not readily available in publicly accessible databases and scientific literature. The data presented in this guide is predictive, based on the known chemical structure of the molecule and established principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry for analogous compounds. This document serves as a comprehensive theoretical guide to the expected spectroscopic characteristics and the methodologies for their acquisition.

Introduction

(S)-(-)-1,2,2-Triphenylethylamine is a chiral amine of significant interest in synthetic organic chemistry, particularly as a chiral auxiliary or resolving agent. A thorough understanding of its spectroscopic properties is crucial for its synthesis, purification, and application in asymmetric synthesis and drug development. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it outlines the standard experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(S)-(-)-1,2,2-Triphenylethylamine**. These predictions are based on the analysis of its structural features: a chiral methine proton adjacent to an amino group, a methylene group, and three phenyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for (S)-(-)-1,2,2-Triphenylethylamine

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Notes
~ 7.10 - 7.40	Multiplet	15H	Ar-H	The aromatic protons of the three phenyl rings are expected to resonate in this region as a complex multiplet.
~ 4.50	Doublet of Doublets	1H	CH-NH ₂	The methine proton is coupled to the adjacent methylene protons and the NH ₂ protons. The exact multiplicity may vary.
~ 3.30	Multiplet	2H	CH ₂	The diastereotopic methylene protons will likely appear as a complex multiplet due to coupling with the chiral methine proton.
~ 1.50	Broad Singlet	2H	NH ₂	The chemical shift of the amine protons is highly dependent on solvent and concentration and may

exchange with
D₂O.

Table 2: Predicted ¹³C NMR Data for (S)-(-)-1,2,2-Triphenylethylamine

Chemical Shift (δ, ppm)	Assignment	Notes
~ 140 - 145	Ar-C (quaternary)	The three quaternary carbons of the phenyl rings attached to the ethyl backbone.
~ 125 - 130	Ar-CH	The aromatic carbons bearing protons.
~ 60	CH-NH ₂	The chiral methine carbon.
~ 50	CH ₂	The methylene carbon.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for (S)-(-)-1,2,2-Triphenylethylamine

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Medium, Sharp (two bands)	N-H stretch (primary amine)
3000 - 3100	Medium	Aromatic C-H stretch
2850 - 3000	Medium	Aliphatic C-H stretch
1600, 1495, 1450	Medium to Strong	Aromatic C=C skeletal vibrations
1580 - 1650	Medium	N-H bend (scissoring)
1020 - 1250	Medium	C-N stretch
690 - 770	Strong	Aromatic C-H out-of-plane bending

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **(S)-(-)-1,2,2-Triphenylethylamine**

m/z	Relative Intensity	Assignment
289	Moderate	[M] ⁺ (Molecular Ion)
272	High	[M-NH ₃] ⁺
196	High	[M-C ₆ H ₅ CH ₂] ⁺
180	High	[C ₁₄ H ₁₂] ⁺ (Stilbene radical cation)
167	Very High	[C ₁₃ H ₉] ⁺ (Fluorenyl cation - base peak)
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)
77	Moderate	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.

NMR Spectroscopy

A sample of **(S)-(-)-1,2,2-Triphenylethylamine** (approximately 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.[\[1\]](#)

- ¹H NMR: A standard pulse sequence would be used. The spectral width would be set to approximately 15 ppm, centered around 7 ppm. A relaxation delay of 1-2 seconds would be employed. Data would be acquired for 16-32 scans.
- ¹³C NMR: A proton-decoupled pulse sequence would be used. The spectral width would be set to approximately 220 ppm, centered around 100 ppm. A longer relaxation delay of 5-10 seconds may be necessary for the full observation of quaternary carbons. Data would be

acquired for a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

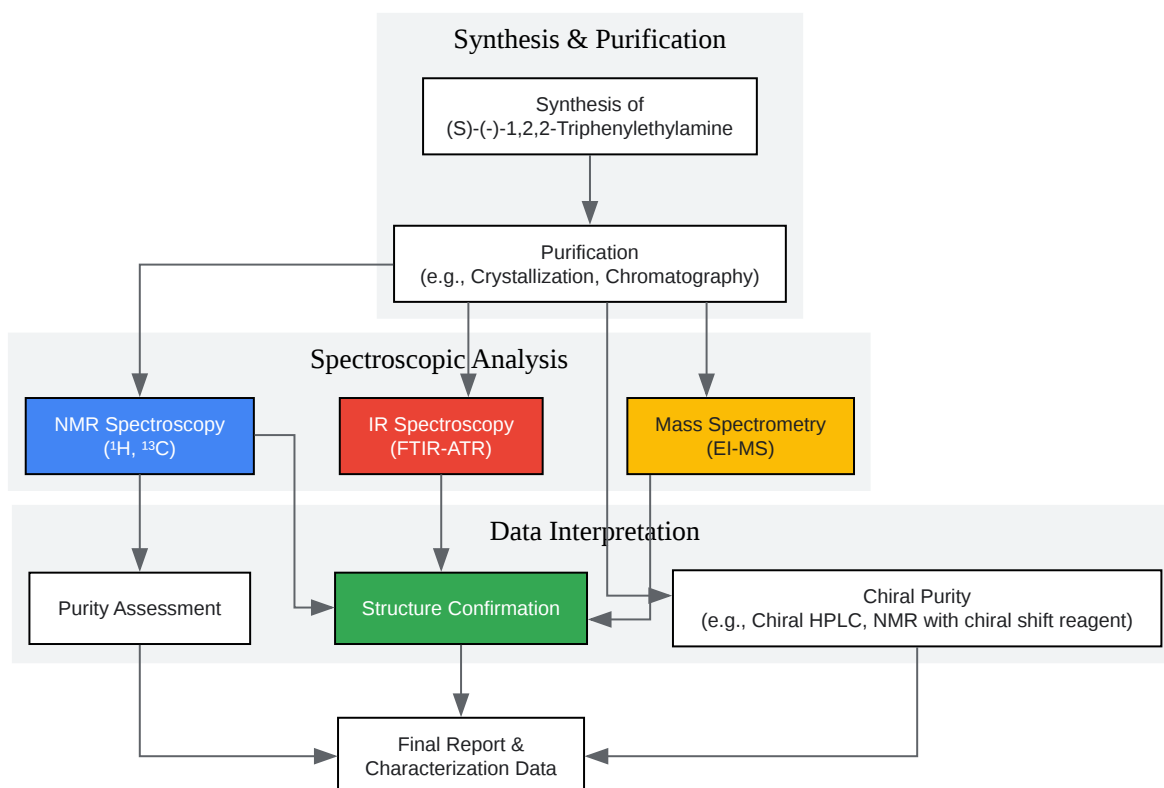
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid samples. A small amount of the solid **(S)-(-)-1,2,2-Triphenylethylamine** would be placed directly onto the ATR crystal. Pressure would be applied to ensure good contact between the sample and the crystal. The spectrum would be recorded over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal would be recorded and automatically subtracted from the sample spectrum.^{[2][3]}

Mass Spectrometry

Mass spectral analysis would be performed using an electron ionization (EI) mass spectrometer. A small amount of the sample would be introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable). The molecules would be ionized by a beam of high-energy electrons (typically 70 eV). The resulting ions would be accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).^{[4][5]}

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chiral organic compound like **(S)-(-)-1,2,2-Triphenylethylamine**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chiral organic compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for **(S)-(-)-1,2,2-Triphenylethylamine**, a molecule for which specific experimental data is not widely published. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers working with this compound. The provided workflow diagram further contextualizes the role of these spectroscopic techniques in the broader process of chemical synthesis and analysis. It is anticipated that this

guide will aid in the identification and characterization of **(S)-(-)-1,2,2-Triphenylethylamine** in various research and development settings.

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